molecular formula C12H15ClN2O B2525146 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline CAS No. 893615-75-3

3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline

Cat. No. B2525146
CAS RN: 893615-75-3
M. Wt: 238.72
InChI Key: BTYGVWLNBSALEF-UHFFFAOYSA-N
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Description

3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline is a chemical compound with the molecular formula C12H15ClN2O . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline involves several steps. The specific methods and conditions for the synthesis can vary, but typically involve the use of a catalyst and specific reaction conditions . More detailed information about the synthesis process can be found in the referenced materials .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline is defined by its InChI code: 1S/C12H15ClN2O/c13-11-8-9 (14)4-5-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 . This code provides a unique representation of the molecule’s structure .


Chemical Reactions Analysis

The specific chemical reactions involving 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline can vary depending on the context. For example, it may undergo different reactions when used in the synthesis of other compounds . More detailed information about these reactions can be found in the referenced materials .


Physical And Chemical Properties Analysis

3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline has a molecular weight of 238.72 . More detailed information about its physical and chemical properties can be found in the referenced materials .

Scientific Research Applications

Chemical Properties and Synthesis

“3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline” is a chemical compound with the CAS Number: 893615-75-3 and a molecular weight of 238.72 . It is commonly used in the synthesis of various pharmaceuticals .

Piperidine Derivatives

Piperidines, including “3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline”, is an important task of modern organic chemistry .

Antimicrobial Activity

Some piperazine chrome-2-one derivatives, which could potentially include “3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline”, have shown antimicrobial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .

Modulation of Aliphatic Chain

“3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline” can be used in the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring .

Synthesis of New Isatin Derivatives

“3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline” can be used in the synthesis of new isatin derivatives as broad-spectrum antiviral agents .

Safety and Hazards

Safety information for 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline indicates that it has several hazard statements, including H303, H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

(4-amino-2-chlorophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYGVWLNBSALEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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